4-(4-Methyl-1H-benzimidazol-2-YL)butanoic acid 4-(4-Methyl-1H-benzimidazol-2-YL)butanoic acid
Brand Name: Vulcanchem
CAS No.: 933746-97-5
VCID: VC2619797
InChI: InChI=1S/C12H14N2O2/c1-8-4-2-5-9-12(8)14-10(13-9)6-3-7-11(15)16/h2,4-5H,3,6-7H2,1H3,(H,13,14)(H,15,16)
SMILES: CC1=C2C(=CC=C1)NC(=N2)CCCC(=O)O
Molecular Formula: C12H14N2O2
Molecular Weight: 218.25 g/mol

4-(4-Methyl-1H-benzimidazol-2-YL)butanoic acid

CAS No.: 933746-97-5

Cat. No.: VC2619797

Molecular Formula: C12H14N2O2

Molecular Weight: 218.25 g/mol

* For research use only. Not for human or veterinary use.

4-(4-Methyl-1H-benzimidazol-2-YL)butanoic acid - 933746-97-5

Specification

CAS No. 933746-97-5
Molecular Formula C12H14N2O2
Molecular Weight 218.25 g/mol
IUPAC Name 4-(4-methyl-1H-benzimidazol-2-yl)butanoic acid
Standard InChI InChI=1S/C12H14N2O2/c1-8-4-2-5-9-12(8)14-10(13-9)6-3-7-11(15)16/h2,4-5H,3,6-7H2,1H3,(H,13,14)(H,15,16)
Standard InChI Key SPVVTROJTJLEJZ-UHFFFAOYSA-N
SMILES CC1=C2C(=CC=C1)NC(=N2)CCCC(=O)O
Canonical SMILES CC1=C2C(=CC=C1)NC(=N2)CCCC(=O)O

Introduction

Chemical Properties and Structure

4-(4-Methyl-1H-benzimidazol-2-yl)butanoic acid is characterized by its unique molecular structure consisting of a benzimidazole core with a methyl substituent at position 4 and a butanoic acid chain attached at position 2. The compound has the molecular formula C₁₂H₁₄N₂O₂ and a molecular weight of 218.25 g/mol . Its structure combines the aromatic benzimidazole heterocycle with an aliphatic carboxylic acid chain, creating a molecule with both lipophilic and hydrophilic regions.

Physical and Chemical Characteristics

The compound possesses several notable physical and chemical properties that influence its behavior in various experimental conditions. Table 1 summarizes these key characteristics.

Table 1: Physical and Chemical Properties of 4-(4-Methyl-1H-benzimidazol-2-yl)butanoic acid

PropertyValueSource
CAS Number933746-97-5
Molecular FormulaC₁₂H₁₄N₂O₂
Molecular Weight218.25 g/mol
Predicted Boiling Point514.9±33.0 °C
Predicted Density1.270±0.06 g/cm³
Predicted pKa4.51±0.10
SMILES NotationCC1=C2C(=CC=C1)NC(=N2)CCCC(=O)O
Standard InChIInChI=1S/C12H14N2O2/c1-8-4-2-5-9-12(8)14-10(13-9)6-3-7-11(15)16/h2,4-5H,3,6-7H2,1H3,(H,13,14)(H,15,16)
Standard InChIKeySPVVTROJTJLEJZ-UHFFFAOYSA-N

The benzimidazole core contributes to the compound's moderate lipophilicity, while the carboxylic acid group provides polarity and the potential for hydrogen bonding. This combination of structural features influences the compound's solubility profile, making it soluble in polar organic solvents and potentially soluble in aqueous solutions under appropriate pH conditions.

Research Applications

Given its classification as a research compound, 4-(4-Methyl-1H-benzimidazol-2-yl)butanoic acid has potential applications in various scientific domains.

Drug Discovery Applications

Benzimidazole derivatives have shown significant potential in drug discovery efforts due to their diverse biological activities. The specific structural features of 4-(4-Methyl-1H-benzimidazol-2-yl)butanoic acid make it a compound of interest for exploring structure-activity relationships in drug development. Research involving similar compounds has indicated potential applications in:

  • Antimicrobial agent development

  • Anti-inflammatory research

  • Enzyme inhibitor design

  • Precursor for more complex bioactive molecules

Chemical Biology Research

In chemical biology, the compound may serve as a tool for investigating biochemical pathways or as a building block for the synthesis of more complex molecules designed to interact with specific biological targets. The benzimidazole scaffold is known for its ability to interact with various biological macromolecules, making derivatives like 4-(4-Methyl-1H-benzimidazol-2-yl)butanoic acid valuable in probe development and mechanistic studies.

Comparative Analysis with Related Compounds

To better understand the potential properties and applications of 4-(4-Methyl-1H-benzimidazol-2-yl)butanoic acid, it is instructive to compare it with structurally related compounds that have been more extensively studied.

Structural Comparisons

Table 2 presents a comparative analysis of 4-(4-Methyl-1H-benzimidazol-2-yl)butanoic acid with related benzimidazole derivatives.

Table 2: Comparison of 4-(4-Methyl-1H-benzimidazol-2-yl)butanoic acid with Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural DifferencesCAS NumberReference
4-(4-Methyl-1H-benzimidazol-2-yl)butanoic acidC₁₂H₁₄N₂O₂218.25Methyl group at position 4933746-97-5
4-(1H-benzimidazol-2-yl)butanoic acidC₁₁H₁₂N₂O₂204.22No methyl substituent50365-32-7
4-(4,5-Dimethyl-1H-benzimidazol-2-yl)butanoic acidC₁₃H₁₆N₂O₂232.28Methyl groups at positions 4 and 5933682-40-7
Bendamustine (4-{5-[Bis-(2-chloroethyl)amino]-1-methyl-1H-benzoimidazol-2-yl}butanoic acid)C₁₆H₂₁Cl₂N₃O₂358.26Contains bis(2-chloroethyl)amino group and N-methyl substitution16506-27-7

The comparative analysis reveals that minor structural modifications in the benzimidazole scaffold can significantly influence the physicochemical properties and potential applications of these compounds. For instance, the addition of a methyl group at position 4 in 4-(4-Methyl-1H-benzimidazol-2-yl)butanoic acid, compared to the unsubstituted 4-(1H-benzimidazol-2-yl)butanoic acid, could potentially affect its lipophilicity, binding interactions, and metabolic stability.

Functional Implications of Structural Variations

The structural differences between these related compounds may lead to distinct functional properties:

  • Lipophilicity: The methyl substituent at position 4 in 4-(4-Methyl-1H-benzimidazol-2-yl)butanoic acid increases its lipophilicity compared to the unsubstituted analog, potentially enhancing membrane permeability.

  • Electronic distribution: The methyl group can influence the electron density of the benzimidazole ring, potentially affecting its interactions with biological targets.

  • Steric considerations: The presence of substituents can create steric constraints that influence binding to target proteins or enzymes.

  • Metabolic stability: Different substitution patterns may affect the metabolic stability and clearance profile of these compounds.

Biological Activities of Benzimidazole Derivatives

While specific biological activity data for 4-(4-Methyl-1H-benzimidazol-2-yl)butanoic acid is limited in the available literature, the benzimidazole class of compounds has demonstrated a wide range of biological activities that may provide insights into potential applications of this specific derivative.

Antimicrobial Properties

Benzimidazole derivatives have been extensively studied for their antimicrobial activities against various pathogens. Research indicates that these compounds can inhibit the growth of bacterial and fungal strains through mechanisms that may involve disruption of microbial cell wall synthesis or interference with essential metabolic pathways.

Enzyme Inhibition

Some benzimidazole compounds have demonstrated the ability to inhibit specific enzymes, including heparanase as observed with N-(4-{[4-(1H-benzoimidazol-2-yl)-phenylamino]-methyl}-phenyl)-3-bromo-4-methoxy-benzamide . This suggests potential applications in enzyme-targeted drug development, where the specific structural features of 4-(4-Methyl-1H-benzimidazol-2-yl)butanoic acid might confer selectivity for particular enzyme targets.

Future Research Directions

The continued investigation of 4-(4-Methyl-1H-benzimidazol-2-yl)butanoic acid presents several promising avenues for future research:

Structure-Activity Relationship Studies

Systematic modification of the compound's structure could yield valuable insights into the relationship between structural features and biological activities. Such studies might focus on:

  • Variations in the substituents on the benzimidazole ring

  • Modifications to the butanoic acid chain

  • Introduction of additional functional groups to enhance specific properties

Biological Activity Screening

Comprehensive screening of 4-(4-Methyl-1H-benzimidazol-2-yl)butanoic acid against a range of biological targets would expand our understanding of its potential applications. Areas for investigation might include:

  • Antimicrobial activity against diverse pathogens

  • Inhibitory effects on specific enzymes

  • Cytotoxicity against various cell lines

  • Anti-inflammatory properties

Synthetic Method Development

Development of efficient, scalable, and environmentally friendly synthetic methods for 4-(4-Methyl-1H-benzimidazol-2-yl)butanoic acid would facilitate its broader use in research. This might involve:

  • Exploration of alternative synthetic routes

  • Optimization of reaction conditions

  • Development of one-pot synthesis approaches

  • Investigation of green chemistry methodologies

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